molecular formula C11H18ClNO2 B3077638 N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride CAS No. 1048948-03-3

N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride

Cat. No.: B3077638
CAS No.: 1048948-03-3
M. Wt: 231.72 g/mol
InChI Key: MMJBQQPENYGEGT-UHFFFAOYSA-N
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Description

N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride: is an organic compound that belongs to the class of benzylamines. It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 3 positions, attached to an ethanamine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride typically involves the reaction of 2,3-dimethoxybenzaldehyde with ethanamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzylamines, benzaldehydes, and benzyl alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the development of new chemical entities.

Biology: In biological research, this compound is used to study the effects of benzylamine derivatives on biological systems. It is often employed in the development of enzyme inhibitors and receptor ligands .

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins. It also finds applications in the development of new catalysts and chemical processes .

Mechanism of Action

The mechanism of action of N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • N,N-Dibenzyl-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride
  • N-(2,4-Dimethoxybenzyl)ethanamine hydrochloride
  • N-(3,4-Dimethoxybenzyl)ethanamine hydrochloride

Comparison: N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride is unique due to the specific positioning of the methoxy groups on the benzyl ring. This structural feature can influence its reactivity and interaction with molecular targets, making it distinct from other similar compounds. The presence of methoxy groups at the 2 and 3 positions can enhance its solubility and stability, providing advantages in certain applications .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-4-12-8-9-6-5-7-10(13-2)11(9)14-3;/h5-7,12H,4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJBQQPENYGEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=CC=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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